Alkyne MegaStokes dye 735

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Alkyne MegaStokes dye 735 is a multifunctional dye known for its large Stokes-shift, making it exceptionally useful in fluorescence resonance electron transfer (FRET) applications. This dye is particularly valuable in biological experiments for observing and analyzing cell structures, tracking biomolecules, evaluating cell functions, distinguishing cell types, detecting biomolecules, studying tissue pathology, and monitoring microorganisms .

Preparation Methods

The synthesis of Alkyne MegaStokes dye 735 involves classical copper-catalyzed 1,3-dipolar cycloaddition reactions. The dye contains a cyclooctyne moiety, an alkyne derivative that enables copper-free clicking to azides . The general synthetic route includes the following steps:

Formation of the alkyne derivative: This involves the reaction of a suitable precursor with an alkyne reagent under specific conditions.

Copper-catalyzed cycloaddition: The alkyne derivative undergoes a cycloaddition reaction with an azide in the presence of a copper catalyst.

Purification: The resulting product is purified using standard techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Alkyne MegaStokes dye 735 undergoes several types of chemical reactions, including:

Copper-catalyzed 1,3-dipolar cycloaddition: This reaction involves the alkyne group reacting with an azide to form a triazole ring.

Bioorthogonal labeling reactions: The dye can undergo bioorthogonal labeling reactions with azido sugars, demonstrating its ability to efficiently label surface glycoproteins.

Common reagents and conditions used in these reactions include copper catalysts, azides, and suitable solvents. The major products formed from these reactions are triazole derivatives.

Scientific Research Applications

Alkyne MegaStokes dye 735 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Alkyne MegaStokes dye 735 involves its ability to participate in copper-catalyzed 1,3-dipolar cycloaddition reactions. The dye’s alkyne group reacts with azides to form stable triazole rings, enabling efficient bioorthogonal labeling. This mechanism allows the dye to label biomolecules without interfering with their natural functions .

Comparison with Similar Compounds

Alkyne MegaStokes dye 735 is unique due to its large Stokes-shift and ability to participate in copper-free click reactions. Similar compounds include other MegaStokes dyes that cover the visible spectrum and reach the infrared regime. These dyes are also used in FRET applications and bioorthogonal labeling reactions .

Similar compounds include:

- MegaStokes dye 680

- MegaStokes dye 700

- MegaStokes dye 750

These dyes share similar properties but differ in their specific absorption and emission wavelengths, making this compound particularly suitable for applications requiring a large Stokes-shift .

Properties

CAS No. |

1246853-79-1 |

|---|---|

Molecular Formula |

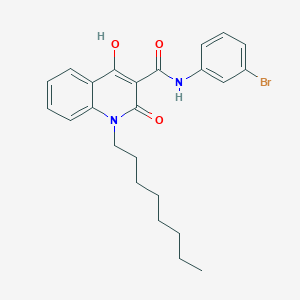

C24H26N2O4S |

Molecular Weight |

438.5 g/mol |

IUPAC Name |

4-[(E)-2-[6-(diethylamino)-1-benzofuran-2-yl]ethenyl]-1-pent-4-ynylpyridin-1-ium-3-sulfonate |

InChI |

InChI=1S/C24H26N2O4S/c1-4-7-8-14-25-15-13-19(24(18-25)31(27,28)29)10-12-22-16-20-9-11-21(17-23(20)30-22)26(5-2)6-3/h1,9-13,15-18H,5-8,14H2,2-3H3 |

InChI Key |

HHTYOPQTKKSRPO-UHFFFAOYSA-N |

Isomeric SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(O2)/C=C/C3=C(C=[N+](C=C3)CCCC#C)S(=O)(=O)[O-] |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(O2)C=CC3=C(C=[N+](C=C3)CCCC#C)S(=O)(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dichlorophenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide](/img/structure/B12053185.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12053196.png)

![(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene](/img/structure/B12053198.png)

![2'-Methoxy[1,1'-biphenyl]-2,5-dione](/img/structure/B12053212.png)

![2-amino-6-benzyl-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12053221.png)

![2-({5-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12053238.png)